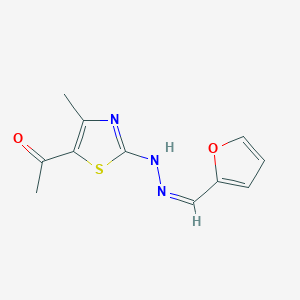
(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is a compound that has been widely studied for its potential applications in scientific research. This compound is also known as FMT, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The mechanism of action of (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone are varied and complex. This compound has been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of various inflammatory conditions and diseases. Additionally, this compound has been shown to have antitumor effects, which make it a promising candidate for cancer research.
実験室実験の利点と制限
One of the advantages of using (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone in lab experiments is that it has a range of biological activities that make it useful for studying a variety of different biological processes. However, one of the limitations of using this compound is that it is relatively complex to synthesize, which may make it more difficult to use in large-scale experiments.
将来の方向性
There are a number of potential future directions for research on (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone. One area of research that is particularly promising is the study of this compound's potential applications in cancer research. Additionally, this compound may be useful for studying the mechanisms of various biological processes, including inflammation and oxidative stress. Finally, future research may focus on developing more efficient methods for synthesizing this compound, which could make it more accessible for use in large-scale experiments.
合成法
The synthesis of (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone involves a multi-step process that starts with the reaction of furan-2-carbaldehyde with thiosemicarbazide. This reaction produces a thiosemicarbazone, which is then reacted with methyl iodide to produce the desired compound.
科学的研究の応用
(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone has been studied for its potential applications in a range of scientific research areas, including cancer research, infectious disease research, and neuroscience research. This compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
特性
製品名 |
(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone |
|---|---|
分子式 |
C11H11N3O2S |
分子量 |
249.29 g/mol |
IUPAC名 |
1-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C11H11N3O2S/c1-7-10(8(2)15)17-11(13-7)14-12-6-9-4-3-5-16-9/h3-6H,1-2H3,(H,13,14)/b12-6- |
InChIキー |
GDNQDFONCRMUQF-SDQBBNPISA-N |
異性体SMILES |
CC1=C(SC(=N1)N/N=C\C2=CC=CO2)C(=O)C |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC=CO2)C(=O)C |
正規SMILES |
CC1=C(SC(=N1)NN=CC2=CC=CO2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)


![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)
![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)


![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)

![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)